Zotepine N-Oxide-d6
CAS No.:
Cat. No.: VC0204440
Molecular Formula: C₁₈H₁₂D₆ClNO₂S
Molecular Weight: 353.9
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₈H₁₂D₆ClNO₂S |
|---|---|
| Molecular Weight | 353.9 |
Introduction
Chemical Structure and Properties
Zotepine N-Oxide-d6, also referred to as Zotepine-d6 N-Oxide in some literature, is a deuterated N-oxide derivative of the atypical antipsychotic Zotepine. The compound shares the thienobenzodiazepine core structure of its parent molecule, with the addition of deuterium atoms and an N-oxide functional group.
Basic Chemical Data
The fundamental chemical properties of Zotepine N-Oxide-d6 are outlined in the following table:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClNO₂S |
| Molecular Weight | 353.9 g/mol |
| Physical State | Solid |
| Structural Classification | Thienobenzodiazepine derivative |
| Deuterium Incorporation | 6 deuterium atoms |
The molecular structure features the signature thienobenzodiazepine scaffold with six deuterium atoms strategically incorporated into the molecule, along with the N-oxide functional group. This deuteration significantly alters the compound's isotopic composition while maintaining similar chemical reactivity to the non-deuterated analog.
Structural Characteristics
The structure of Zotepine N-Oxide-d6 is characterized by:
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A thienobenzodiazepine core structure
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Six deuterium atoms replacing specific hydrogen atoms
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An N-oxide functional group attached to the nitrogen atom
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A chlorine substituent on the aromatic ring
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A tertiary amine moiety
These structural features contribute to the compound's utility in pharmacokinetic studies and its behavior in biological systems. The strategic placement of deuterium atoms affects the compound's metabolic stability while the N-oxide group alters its polarity and distribution characteristics.
Synthesis and Preparation
The synthesis of Zotepine N-Oxide-d6 involves specialized chemical processes that ensure precise deuterium incorporation and selective oxidation.
Deuteration Process
The incorporation of deuterium into the Zotepine structure typically involves one of several approaches:
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Hydrogen-deuterium exchange reactions using deuterated solvents under catalytic conditions
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Synthesis from deuterated precursors
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Chemical reduction using deuterated reducing agents
These processes require carefully controlled conditions to ensure selective deuterium incorporation at the desired positions. The synthesis typically requires specific temperatures and pressures to minimize unwanted side reactions that could compromise the purity of the final product.
N-Oxidation
Following deuteration, the N-oxidation of the tertiary amine moiety in deuterated Zotepine is typically achieved using:
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Oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA)
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Controlled reaction conditions to ensure selectivity for the nitrogen atom
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Purification steps to isolate the desired N-oxide product
The combination of deuteration and N-oxidation requires sophisticated synthetic approaches to maintain the integrity of both modifications in the final compound.
Pharmacological Profile
The pharmacological properties of Zotepine N-Oxide-d6 are derived from its parent compound Zotepine, with modifications in metabolic behavior due to deuteration and the N-oxide group.
Receptor Binding Profile
Like its parent compound, Zotepine N-Oxide-d6 exhibits affinity for multiple neurotransmitter receptors, though with potentially altered binding kinetics due to its structural modifications:
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Dopamine receptor antagonism (D1 and D2 receptors)
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Serotonin receptor antagonism (5-HT2A, 5-HT2C, 5-HT6, and 5-HT7)
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Noradrenaline reuptake inhibition
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Effects on serotonergic activity
This broad receptor profile contributes to the therapeutic potential of Zotepine compounds in treating both positive and negative symptoms of schizophrenia .
Comparison with Parent Compound
Zotepine N-Oxide-d6 retains the core pharmacological properties of Zotepine but with important distinctions:
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The deuterium substitution potentially slows metabolic degradation
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The N-oxide group alters the compound's polarity and distribution profile
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The combination of these modifications creates a unique research tool for studying Zotepine metabolism
These differences make the compound particularly valuable for comparative studies with non-deuterated Zotepine.
Applications in Research
Zotepine N-Oxide-d6 serves several important research purposes in pharmaceutical and clinical investigations.
Metabolic Studies
The primary application of Zotepine N-Oxide-d6 is in metabolic studies:
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Tracing metabolic pathways of Zotepine with greater precision
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Identifying metabolites using mass spectrometry techniques
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Quantifying metabolite formation rates
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Differentiating between metabolic routes based on isotopic labeling
The deuterium labeling allows researchers to distinguish the compound from endogenous substances and non-labeled drug molecules, providing clear insights into metabolic processes.
Pharmacokinetic Investigations
Deuterated compounds like Zotepine N-Oxide-d6 enable advanced pharmacokinetic studies:
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Precise tracking of absorption, distribution, metabolism, and excretion (ADME) profiles
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Investigation of potential metabolic differences between patient populations
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Evaluation of drug-drug interactions at the metabolic level
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Assessment of first-pass metabolism effects
The isotopic labeling provides a distinct mass signature that can be detected and quantified with high sensitivity using modern analytical techniques.
Comparison with Other Deuterated Psychiatric Medications
The development of Zotepine N-Oxide-d6 aligns with broader trends in pharmaceutical research utilizing deuteration.
Deuteration Strategy in Drug Development
Deuterated compounds offer several advantages in drug development:
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Potentially reduced interpatient variability in drug exposure
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Modified metabolic profiles leading to improved pharmacokinetics
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Possibility for reduced dosing requirements
These benefits are observed in other deuterated psychiatric medications, suggesting similar potential advantages for Zotepine N-Oxide-d6.
Case Example: Deuterated Tetrabenazine
The development of deuterated tetrabenazine (d6-tetrabenazine) provides a relevant comparison:
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Deuteration of tetrabenazine resulted in approximately 2-fold increased systemic exposure to active metabolites
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The deuterated compound showed proportional reductions in O-desmethyl metabolites compared to non-deuterated tetrabenazine
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The modified metabolic profile potentially allows for reduced dosing while maintaining efficacy
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Reduced interpatient variability in pharmacokinetics was observed
This precedent suggests that deuterated Zotepine compounds may offer similar improvements in pharmacokinetic predictability and dosing precision.
Pharmacokinetic Properties
The pharmacokinetic profile of Zotepine N-Oxide-d6 is influenced by both its deuteration and the N-oxide functional group.
Metabolism
The metabolic fate of Zotepine N-Oxide-d6 differs from non-deuterated Zotepine:
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Reduced rate of N-desmethylation due to deuterium substitution
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Altered metabolic stability of the N-oxide group
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Potential formation of unique metabolites
For context, non-deuterated Zotepine undergoes N-desmethylation to norzotepine (30-40% of metabolism) and has a bioavailability of 7-13% when administered orally .
Distribution and Elimination
The distribution and elimination characteristics of Zotepine N-Oxide-d6 are influenced by its structural modifications:
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The N-oxide group increases polarity, potentially altering blood-brain barrier penetration
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Deuteration may affect protein binding properties
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Elimination half-life is potentially extended compared to non-deuterated Zotepine
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Excretion patterns may differ from the parent compound, which shows approximately 17% urinary excretion
These pharmacokinetic differences make Zotepine N-Oxide-d6 a valuable tool for comparative studies with non-deuterated Zotepine.
Analytical Considerations
The analysis of Zotepine N-Oxide-d6 in research samples requires specialized analytical techniques.
Detection Methods
Several analytical approaches are employed for detecting and quantifying Zotepine N-Oxide-d6:
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Liquid chromatography-mass spectrometry (LC-MS/MS)
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Gas chromatography-mass spectrometry (GC-MS)
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Nuclear magnetic resonance (NMR) spectroscopy
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High-performance liquid chromatography (HPLC) with UV detection
The mass spectrometry-based methods are particularly powerful for distinguishing deuterated compounds from their non-deuterated counterparts due to the mass difference introduced by deuterium atoms.
Sample Preparation
Effective analysis of Zotepine N-Oxide-d6 in biological samples typically requires:
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Extraction from biological matrices using liquid-liquid or solid-phase extraction
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Sample clean-up procedures to remove interfering substances
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Concentration steps to achieve detection limits
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Internal standard addition for quantitative analysis
These analytical considerations are crucial for accurately tracking the compound in pharmacokinetic and metabolic studies.
Future Research Directions
The development and study of Zotepine N-Oxide-d6 opens several avenues for future research.
Expanded Research Methodologies
Future studies may utilize Zotepine N-Oxide-d6 in:
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Advanced imaging studies to track distribution in tissues
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Comparative metabolism studies across different patient populations
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Investigation of drug-drug interactions at the metabolic level
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Detailed studies of receptor binding kinetics
These expanded methodologies could further enhance understanding of Zotepine's mechanisms and metabolism.
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